molecular formula C21H23FN4O2 B2631270 N-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1170513-64-0

N-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No. B2631270
CAS RN: 1170513-64-0
M. Wt: 382.439
InChI Key: VWJPXCDUFSAJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H23FN4O2 and its molecular weight is 382.439. The purity is usually 95%.
BenchChem offers high-quality N-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structure

  • Synthesis Techniques : Innovative methods have been employed for the synthesis of pyrazole derivatives, demonstrating various chemical reactions that yield compounds with potential biological activities. These techniques include condensation reactions, microwave-assisted synthesis, and reactions utilizing specific reagents for constructing the pyrazole ring system efficiently (Jachak et al., 2010).
  • Crystal Structure Analysis : Detailed crystallographic studies have been conducted to determine the molecular structure of pyrazole derivatives, providing insights into their three-dimensional arrangements and intermolecular interactions. This information is crucial for understanding the compound's chemical behavior and potential interactions with biological targets (Jasinski et al., 2012).

Biological Activities

  • Anticancer Activity : Several studies have reported the anticancer properties of pyrazole derivatives, highlighting their effectiveness against various cancer cell lines. These compounds exhibit significant inhibitory effects on cell proliferation, indicating their potential as therapeutic agents for cancer treatment (Ahsan et al., 2012).
  • Antimicrobial and Antitubercular Activities : Research has also focused on the antimicrobial properties of these compounds, with some showing promising activity against bacterial and fungal pathogens. Additionally, certain derivatives have demonstrated potent antitubercular effects, suggesting their potential in combating tuberculosis (Ahsan et al., 2011).

Kinase Inhibition

  • A novel class II c-Met inhibitor based on the pyrazolone scaffold was developed, showcasing the strategy for enhancing selectivity in kinase inhibition. This inhibitor shows promising selectivity profiles, potentially serving as a tool for exploring the therapeutic potential of kinase selectivity in cancer treatment (Liu et al., 2012).

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2/c1-4-13-28-19-14-26(18-9-5-15(22)6-10-18)24-20(19)21(27)23-16-7-11-17(12-8-16)25(2)3/h5-12,14H,4,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJPXCDUFSAJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.